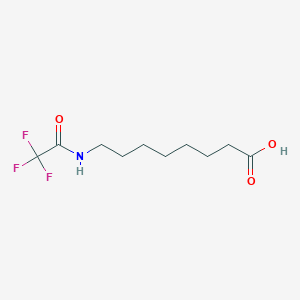

8-(2,2,2-Trifluoroacetamido)octanoic acid

Description

Table 3: Summary of Genetic Engineering Strategies for Fatty Acid Derivative Production

| Strategy | Target Gene(s)/Enzyme(s) | Host Organism | Effect | Reference(s) |

|---|---|---|---|---|

| Increase Precursor Supply | Phosphoketolase/Phosphotransacetylase | S. cerevisiae | Increased acetyl-CoA and NADPH supply, higher octanoic acid yield. | nih.gov |

| Engineer FAS | FAS1R1834K mutation | S. cerevisiae | Shifted production to medium-chain (C8) fatty acids. | nih.govoup.com |

| Overexpress Thioesterases | CnFatB3, CcFatB1, etc. | E. coli | Increased release of free fatty acids of specific chain lengths. | frontiersin.org |

| Block Degradation | fadD, fadE knockout | E. coli | Prevented β-oxidation of fatty acids, leading to accumulation. | nih.govfrontiersin.org |

| Express Hydroxylation System | P450BM3, AlkBGT | E. coli | Enabled production of ω-hydroxy fatty acids. | frontiersin.orgfrontiersin.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61948-19-4 |

|---|---|

Molecular Formula |

C10H16F3NO3 |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

8-[(2,2,2-trifluoroacetyl)amino]octanoic acid |

InChI |

InChI=1S/C10H16F3NO3/c11-10(12,13)9(17)14-7-5-3-1-2-4-6-8(15)16/h1-7H2,(H,14,17)(H,15,16) |

InChI Key |

SUQVCCQOMHZAAM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)O)CCCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Advanced Analytical Methodologies for Research Characterization of 8 2,2,2 Trifluoroacetamido Octanoic Acid

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods provide detailed information about the molecular structure of 8-(2,2,2-Trifluoroacetamido)octanoic acid, confirming the presence and connectivity of its distinct functional groups—the octanoic acid backbone, the amide linkage, and the trifluoroacetyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a comprehensive structural picture. The expected chemical shifts are based on the analysis of its constituent parts, such as the octanoic acid chain and the trifluoroacetamide (B147638) group.

Predicted ¹H and ¹³C NMR Chemical Shifts The following table outlines the anticipated NMR signals for the compound dissolved in a common solvent like CDCl₃. Actual values may vary based on experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C1 (-COOH) | ~11-12 (broad singlet) | ~180 | Carboxylic acid proton and carbon. |

| C2 (-CH₂COOH) | ~2.35 | ~34 | Alpha to carboxyl group. |

| C3-C6 (-(CH₂)₄-) | ~1.3 | ~25-32 | Methylene groups in the alkyl chain. |

| C7 (-CH₂CH₂NH-) | ~1.6 | ~29 | Beta to amide nitrogen. |

| C8 (-CH₂NH-) | ~3.3 | ~40 | Alpha to amide nitrogen. |

| NH (-NHCOCF₃) | ~6.5 (broad triplet) | - | Amide proton, coupling to C8 protons. |

| CF₃ | - | ~116 (quartet) | Trifluoromethyl carbon, split by fluorine. |

| CO (-NHCOCF₃) | - | ~157 (quartet) | Amide carbonyl carbon, split by fluorine. |

Mass Spectrometry (MS) is used to determine the compound's molecular weight and fragmentation pattern, further confirming its identity. Under electron ionization (EI), the molecule would be expected to fragment in predictable ways. Liquid chromatography is often coupled with "soft" ionization techniques like electrospray ionization (ESI) for better analysis of the intact molecule.

Expected Mass Spectrometry Fragmentation Data (ESI) This table details the likely ions observed in an ESI-MS analysis.

| Ion | Formula | Ion Type | Mode | Description |

| [M-H]⁻ | C₁₀H₁₅F₃NO₃⁻ | Deprotonated Molecule | Negative | Loss of the acidic carboxylic proton. |

| [M+H]⁺ | C₁₀H₁₇F₃NO₃⁺ | Protonated Molecule | Positive | Protonation, likely at the amide oxygen. |

| [M+Na]⁺ | C₁₀H₁₆F₃NNaO₃⁺ | Sodium Adduct | Positive | Common adduct in ESI. |

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatography is essential for separating this compound from impurities or other components in a research sample, allowing for accurate purity assessment and quantification.

Direct analysis of this compound by GC-MS is challenging due to the low volatility of the carboxylic acid group. Therefore, a derivatization strategy is required to analyze the compound or its precursors. The trifluoroacetamido group itself is stable and suitable for GC analysis. researchgate.net The analytical challenge lies with the polar carboxyl group.

A common strategy involves converting the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester. This is a standard procedure for the analysis of fatty acids. nih.govwalshmedicalmedia.com For instance, the synthesis of the title compound from 8-aminooctanoic acid for a GC-MS analysis would involve a two-step derivatization:

Trifluoroacetylation: The amino group of 8-aminooctanoic acid is reacted with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form the trifluoroacetamide.

Esterification: The carboxylic acid group is then converted into an ester (e.g., using methanol (B129727) with an acid catalyst) to increase volatility.

The resulting molecule, methyl 8-(2,2,2-trifluoroacetamido)octanoate, would be sufficiently volatile and thermally stable for GC-MS analysis, where it would provide a distinct retention time and a mass spectrum suitable for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of this compound in its native form, circumventing the need for derivatization. nih.gov This method is widely used for the direct analysis of medium-chain fatty acids and their derivatives from various matrices. shimadzu.commdpi.comunimi.it

A typical LC-MS method would employ a reversed-phase column (e.g., C18) to separate the compound based on its hydrophobicity. The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to facilitate ionization. shimadzu.com

Typical LC-MS Parameters for Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-phase C18, 2.5-5 µm particle size | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the gradient. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component for elution. |

| Ionization Mode | ESI Negative ([M-H]⁻) or Positive ([M+H]⁺) | Generation of ions for MS detection. |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | SIM provides higher sensitivity for quantification. |

This technique offers high sensitivity and specificity, making it suitable for quantifying the compound in complex research samples like biological fluids or reaction mixtures. nih.gov

Application in Metabolomics Research as a Tracer or Reference Standard

In metabolomics, reference standards are crucial for the accurate identification and quantification of metabolites. sigmaaldrich.com While this compound is not a naturally occurring metabolite, it serves an important role in analytical workflows.

Its primary application is as a derivatized form of the biogenic amine 8-aminooctanoic acid. In metabolomic studies aiming to quantify amino fatty acids, derivatization is often performed to improve chromatographic properties and detection sensitivity. By converting all 8-aminooctanoic acid in a sample to this compound, researchers can reliably quantify the original analyte using an optimized LC-MS method.

Furthermore, an isotopically labeled version of this compound (e.g., containing ¹³C or ²H in the octanoate (B1194180) backbone) would be an excellent internal standard for such analyses. The use of stable isotope-labeled internal standards is a gold-standard practice in quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response. caymanchem.com This approach is analogous to the use of deuterated octanoic acid as an internal standard for the quantification of medium-chain fatty acids. caymanchem.com

While the compound itself may not be used as a metabolic tracer to follow a biochemical pathway, its role as an analytical reference standard, particularly an internal standard when isotopically labeled, is critical for robust and reproducible quantitative metabolomics research involving amino fatty acids. nih.govfrontiersin.org

Computational and Theoretical Investigations of 8 2,2,2 Trifluoroacetamido Octanoic Acid

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target to identify potential drug candidates. nih.gov

For 8-(2,2,2-Trifluoroacetamido)octanoic acid, molecular docking could be employed to investigate its binding affinity and mode of interaction with various biological targets. The process would involve preparing a 3D structure of the compound and docking it into the binding site of a target receptor. The simulation calculates the binding energy, which indicates the strength of the interaction. Lower binding energies typically suggest a more stable and favorable interaction. nih.gov

Potential Research Findings from Molecular Docking:

Binding Affinity: A hypothetical docking study of this compound against a target like a histone deacetylase (HDAC) enzyme might yield data similar to what is presented in Table 1.

Interaction Analysis: The simulation would also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor. researchgate.net For instance, the carboxyl group of the octanoic acid chain might form hydrogen bonds with polar residues, while the trifluoroacetamido group could engage in specific electrostatic or hydrophobic interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Receptor

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | 3 |

Molecular Dynamics Simulations for Conformational Stability and Flexibility

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal information about the conformational stability and flexibility of this compound, both in isolation and in complex with a receptor. nih.gov

An MD simulation would begin with an initial 3D structure of the compound, often in a simulated aqueous environment. The simulation then calculates the forces between atoms and uses these forces to predict their movements over a specific time period.

Potential Research Findings from Molecular Dynamics:

Conformational Stability: Analysis of the simulation trajectory can identify the most stable conformations of the molecule. The flexibility of the octanoic acid chain and the orientation of the trifluoroacetamido group would be of particular interest.

Ligand-Receptor Complex Stability: When simulated in complex with a receptor, MD can assess the stability of the binding pose predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand within the binding site can indicate how stable the interaction is over time.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Outputs

| Parameter | Description |

|---|---|

| Simulation Time | 100 nanoseconds |

| RMSD of Ligand | 1.2 Å (indicating stable binding) |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. researchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's reactivity and interactions. mdpi.com

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable 3D structure with high accuracy.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Map Electrostatic Potential: Visualize the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions that are important for intermolecular interactions.

Table 3: Hypothetical DFT Calculation Results for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Predictive Modeling for Biological Activity and ADME Properties (Preclinical Context)

In the preclinical phase of drug development, computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov These predictions help in assessing the drug-likeness of a molecule and identifying potential liabilities early in the discovery process. nih.govnih.gov

Various quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be applied to predict the ADME profile of this compound based on its chemical structure. mdpi.com

Predicted ADME Properties:

Absorption: Parameters like Caco-2 permeability (for intestinal absorption) and human intestinal absorption (HIA) can be predicted.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to the compound's clearance from the body can be estimated.

Table 4: Hypothetical Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Classification |

|---|---|

| Lipinski's Rule of Five | 0 violations |

| Caco-2 Permeability | High |

| Blood-Brain Barrier (BBB) Penetration | Low |

| Plasma Protein Binding | >90% |

Future Directions and Interdisciplinary Research Perspectives

Development of Novel Research Probes and Tool Compounds Based on the Core Structure

The core structure of 8-(2,2,2-trifluoroacetamido)octanoic acid offers a versatile scaffold for the design of innovative research probes. The trifluoroacetyl group can serve as a sensitive reporter for ¹⁹F nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for studying molecular interactions in complex biological systems. By incorporating this compound into larger molecules, researchers could potentially track their localization, conformation, and binding events with high precision.

Furthermore, the octanoic acid portion provides a lipid-like tail, suggesting that derivatives of this compound could be developed as probes for investigating cellular membranes and lipid metabolism. The synthesis of fluorescently labeled or biotinylated analogues would enable researchers to visualize and isolate interacting partners, thereby elucidating the compound's mechanism of action and identifying novel biological targets.

Integration into High-Throughput Screening Platforms for Mechanistic Discovery

High-throughput screening (HTS) represents a powerful approach for rapidly assessing the biological activity of a vast number of compounds. nih.govnih.gov The integration of this compound and its derivatives into HTS platforms could accelerate the discovery of its potential therapeutic applications. By screening large chemical libraries, researchers can identify molecules that modulate the activity of specific enzymes, receptors, or signaling pathways.

For instance, HTS assays could be designed to measure the compound's ability to inhibit or activate key proteins involved in disease processes. The trifluoroacetamido group may confer specific binding properties, making it a valuable starting point for the development of more potent and selective modulators. The data generated from such screens would provide crucial insights into the compound's structure-activity relationship and guide further optimization efforts.

Advanced Synthetic Strategies for Complex Derivatives

The development of advanced synthetic methodologies will be crucial for unlocking the full potential of this compound. While the synthesis of the parent compound is relatively straightforward, the creation of more complex derivatives will require innovative chemical strategies. Researchers will need to explore novel coupling reactions, functional group transformations, and protecting group strategies to access a diverse range of analogues.

For example, the carboxylic acid moiety can be readily modified to generate amides, esters, and other functional groups, allowing for the fine-tuning of the compound's physicochemical properties and biological activity. Furthermore, the development of stereoselective synthetic routes will be essential for investigating the impact of stereochemistry on the compound's interactions with chiral biological targets.

Exploration in New Biological Model Systems Beyond Initial Discoveries

While initial studies may focus on well-established cell lines and animal models, the exploration of this compound in a broader range of biological systems will be critical for uncovering its full therapeutic potential. This includes the use of more complex models such as organoids, which more closely mimic the three-dimensional structure and function of human organs, and genetically engineered animal models that recapitulate specific human diseases.

By studying the effects of the compound in these advanced model systems, researchers can gain a more comprehensive understanding of its efficacy, mechanism of action, and potential off-target effects. This knowledge will be invaluable for translating promising preclinical findings into clinical applications.

Application in Materials Science Research (Excluding Physical Properties)

Beyond its potential biological applications, the unique chemical structure of this compound suggests its utility in materials science. The trifluoromethyl group can impart desirable properties such as hydrophobicity and thermal stability to polymers and other materials. The carboxylic acid functionality provides a handle for incorporation into larger polymeric structures or for surface modification.

For example, this compound could be used as a monomer in the synthesis of novel fluorinated polymers with tailored properties. Such materials could find applications in a variety of fields, including coatings, electronics, and biomedical devices. The ability of the trifluoroacetamido group to participate in hydrogen bonding could also be exploited to create self-assembling materials with ordered nanostructures.

Q & A

Q. What are the key considerations for synthesizing 8-(2,2,2-Trifluoroacetamido)octanoic acid in a laboratory setting?

The synthesis typically involves introducing the trifluoroacetamido group to an octanoic acid backbone. A common approach is adapting methods from analogous fluorinated carboxylic acids, such as using acetyl hypofluorite for α-fluorination or coupling trifluoroacetic anhydride with aminooctanoic acid derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to account for the electron-withdrawing effect of the trifluoromethyl group, which can reduce nucleophilicity. Post-synthesis, work-up procedures (e.g., acid-base extraction) should address the compound’s solubility profile, which differs from non-fluorinated analogs due to increased hydrophobicity .

Q. How can researchers effectively purify this compound to minimize byproducts?

Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to separate the target compound from unreacted starting materials or trifluoroacetylated byproducts. Recrystallization in polar aprotic solvents (e.g., acetonitrile) may further enhance purity. Analytical thin-layer chromatography (TLC) should be used to monitor reaction progress, with iodine staining or UV visualization to detect fluorinated intermediates .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential. The trifluoroacetamido group’s signal typically appears as a singlet near -75 ppm, while α-protons adjacent to fluorine may show splitting due to coupling.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with ESI-MS in negative ion mode often yielding strong [M-H] peaks.

- IR Spectroscopy : Stretching vibrations for the amide carbonyl (1650–1700 cm) and trifluoromethyl groups (1100–1200 cm) provide structural validation .

Advanced Research Questions

Q. How does the trifluoroacetamido group influence the compound’s stability under acidic or basic conditions?

The electron-withdrawing nature of the trifluoromethyl group increases the amide bond’s resistance to hydrolysis compared to non-fluorinated analogs. However, prolonged exposure to strong bases (e.g., NaOH > 1M) can cleave the amide linkage. Stability studies using HPLC or NMR under varying pH (1–13) are advised to assess degradation kinetics. Data from similar compounds suggest pseudo-first-order decay in alkaline conditions .

Q. What computational strategies predict the solvation behavior and partition coefficients of this compound?

Quantitative Structure-Property Relationship (QSPR) models and COSMO-RS simulations can estimate log values and solubility in organic/aqueous phases. These models incorporate descriptors like fluorine atom polarizability and amide group hydrogen-bonding capacity. Experimental validation via shake-flask assays (e.g., octanol/water partitioning) is critical for refining predictions .

Q. How can researchers resolve contradictions in reactivity data observed during derivatization reactions?

Discrepancies (e.g., unexpected regioselectivity in esterification) may arise from steric hindrance from the trifluoromethyl group or solvent-dependent conformational effects. Systematic screening of catalysts (e.g., DMAP vs. HOBt) and solvents (e.g., DMF vs. THF) paired with DFT calculations (e.g., transition state modeling) can clarify mechanistic pathways. Cross-referencing with fluorinated analogs (e.g., 2-fluorohexanoic acid derivatives) is recommended .

Methodological Notes

- Safety : Use nitrile gloves and fume hoods during synthesis; trifluoroacetamido byproducts may release HF under extreme conditions .

- Storage : Store at -20°C under inert gas (argon) to prevent moisture-induced degradation .

- Biological Studies : While not FDA-approved, preliminary assays (e.g., enzyme inhibition) should follow OECD guidelines for fluorinated compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.